ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate, also known as ethyl 2-chloro-N-(2-thioxo-1,3-benzothiazol-3(2H)-ylidene)benzamide, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. In agriculture, it has been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects
Ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects in scientific research studies. In medicine, it has been shown to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. In agriculture, it has been shown to control plant diseases caused by fungi and bacteria. In industry, it has been shown to have potential use as a dye and pigment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments include its relatively low cost, availability, and potential applications in various fields. However, its limitations include its potential toxicity, limited solubility, and lack of comprehensive studies on its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate. In medicine, further studies are needed to determine its potential use as an anti-inflammatory, anti-tumor, and antibacterial agent. In agriculture, further studies are needed to determine its potential use as a plant disease control agent. In industry, further studies are needed to determine its potential use as a dye and pigment. Additionally, further studies are needed to determine its long-term effects on human health and the environment.
Conclusion
Ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate is a synthetic compound that has potential applications in various scientific research fields, including medicine, agriculture, and industry. Its synthesis method involves a multi-step process that requires several reagents and conditions. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. Its advantages include its relatively low cost, availability, and potential applications in various fields, while its limitations include its potential toxicity, limited solubility, and lack of comprehensive studies on its long-term effects. Further studies are needed to determine its potential use in various fields and its long-term effects on human health and the environment.
Synthesemethoden
The synthesis of ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate to form 2-chlorobenzoyl isothiocyanate. The third step involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-aminobenzoic acid ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate ester to form ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate 2-chloro-N-(2-thioxo-1,3-benzothiazol-3(2H)-ylidene)benzamide, which is ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various scientific research fields. In medicine, it has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In agriculture, it has been studied for its ability to control plant diseases caused by fungi and bacteria. In industry, it has been investigated for its potential use as a dye and pigment.
Eigenschaften
IUPAC Name |
ethyl 3-[(2-chlorobenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-2-23-16(22)11-6-5-7-12(10-11)19-17(24)20-15(21)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKCLQQMOZJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.